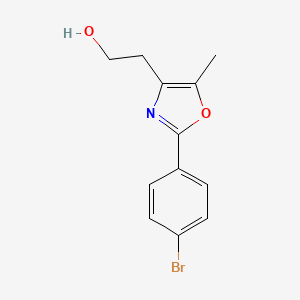








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:17])=[C:11]([CH2:13][C:14](O)=[O:15])[N:12]=2)=[CH:4][CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([CH3:17])=[C:11]([CH2:13][CH2:14][OH:15])[N:12]=2)=[CH:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
39.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)O)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring 2 h at rt under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(reaction temperature to 35° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with slow addition of methanol (60 mL)
|
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at rt
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction was diluted with 1 N NaOH (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (2×200 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 38.7 g of crude product that
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from toluene (200 mL, wash solid with cold hexanes)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCO)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.9 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |